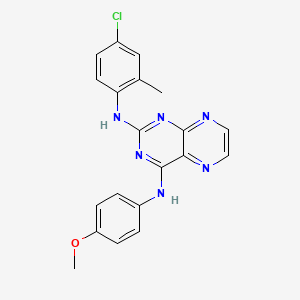
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as CMMD, is a chemical compound that has gained significant attention in the field of scientific research. It is a pteridine derivative that has been synthesized through various methods and has been studied for its potential applications in various fields.
科学的研究の応用
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In neurodegenerative diseases, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have neuroprotective effects and can prevent oxidative stress-induced cell death. In infectious diseases, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have antimicrobial activity against various bacteria and fungi.
作用機序
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is not fully understood. However, it has been found to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress-induced cell death.
Biochemical and Physiological Effects:
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various enzymes. In neurodegenerative diseases, it has been found to have neuroprotective effects and prevent oxidative stress-induced cell death. In infectious diseases, it has been found to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
The advantages of using N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include its potential applications in various fields, its ability to inhibit the activity of various enzymes, and its neuroprotective and antimicrobial effects. The limitations of using N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
For the study of N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine include further research on its mechanism of action, potential applications in various fields, and potential side effects. Other future directions include the development of more efficient synthesis methods and the optimization of its use in lab experiments.
In conclusion, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential side effects. However, its potential applications in cancer research, neurodegenerative diseases, and infectious diseases make it a promising compound for future research.
合成法
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been synthesized through various methods, including the condensation reaction of 4-chloro-2-methyl aniline and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The final product is obtained through purification and recrystallization. Other methods include the reaction of 2,4-dichloro-5-methylpyrimidine with 4-methoxyaniline in the presence of potassium carbonate and dimethylformamide.
特性
IUPAC Name |
2-N-(4-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-11-13(21)3-8-16(12)25-20-26-18-17(22-9-10-23-18)19(27-20)24-14-4-6-15(28-2)7-5-14/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUELRRKPUUBAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

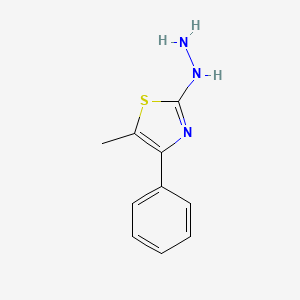
![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)
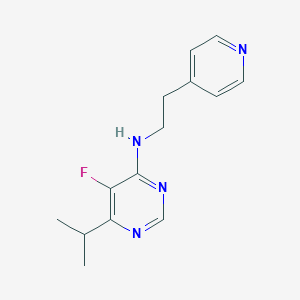
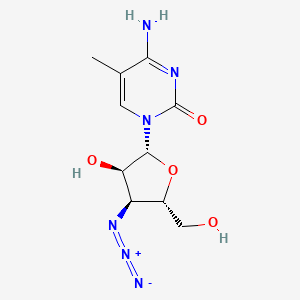

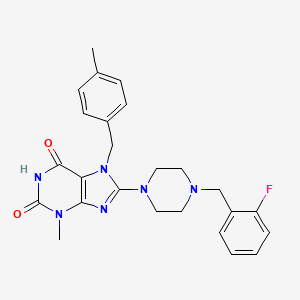
![Oxazolo[4,5-B]pyridine-2-thiol](/img/structure/B2512621.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2512622.png)
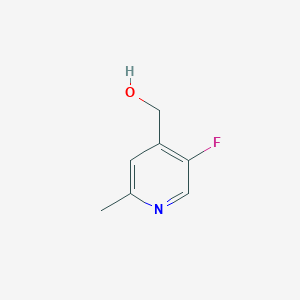
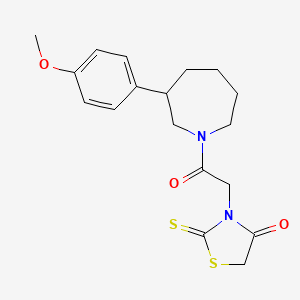

![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)

